molecular formula C5H4N2O2 B114565 4-Pyrimidinecarboxylic acid CAS No. 31462-59-6

4-Pyrimidinecarboxylic acid

Cat. No. B114565
CAS RN: 31462-59-6
M. Wt: 124.1 g/mol
InChI Key: YPOXGDJGKBXRFP-UHFFFAOYSA-N
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Patent
US08466283B2

Procedure details

4-Methylpyrimidine (1.00 g, 10.6 mmol) was diluted in water (90 mL). Potassium permanganate (4.20 g, 26.5 mmol) and potassium hydroxide (4.20 g, 74.8 mmol) were added, and the mixture was heated at 75° C. for 1.5 h. Ethanol was added dropwise, and the precipitate was removed by filtration through Celite. The filtrate was concentrated under reduced pressure, diluted in water, and treated with a concentrated HCl solution until acidic. The title compound precipitated as a fine powder, which was collected by vacuum filtration and dried in a vacuum oven (770 mg, 58%): 1H NMR (DMSO-d6) δ: 13.92 (1H, br s), 9.35 (1H, d), 9.05 (1H, d), 7.99 (1H, dd).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=C[N:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=O.[K+].[OH-:14].[K+].[CH2:16]([OH:18])[CH3:17]>O>[N:3]1[CH:2]=[CH:1][C:17]([C:16]([OH:14])=[O:18])=[N:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=NC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted in water
ADDITION
Type
ADDITION
Details
treated with a concentrated HCl solution until acidic
CUSTOM
Type
CUSTOM
Details
The title compound precipitated as a fine powder, which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (770 mg, 58%)

Outcomes

Product
Name
Type
Smiles
N1=CN=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.